molecular formula C8H18O3Si B1683064 Triethoxyvinylsilane CAS No. 78-08-0

Triethoxyvinylsilane

Cat. No. B1683064
CAS RN: 78-08-0
M. Wt: 190.31 g/mol
InChI Key: FWDBOZPQNFPOLF-UHFFFAOYSA-N
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Description

Triethoxyvinylsilane (TEVS) is a silane coupling agent and an adhesion promoter. It can be used for cross-linking and for providing an insulating layer with good mechanical and thermal properties . It is also known as Vinyltriethoxysilane .


Synthesis Analysis

TEVS has been used in the synthesis of vinyl-based silica nanoparticles by the sol-gel method . It has also been used in the surface modification of silica nanoparticles to prepare better dispersion in nitrile rubber (NBR) and improve its interfacial interactions to silica nanoparticles . Another study presents the synthesis of hybrid microspheres based on monomers of various chemical nature, where TEVS was applied as an inorganic one .


Molecular Structure Analysis

The molecular formula of TEVS is C8H18O3Si . It is a bifunctional compound, featuring both a vinyl group and hydrolytically sensitive ethoxysilyl groups .


Chemical Reactions Analysis

TEVS has been used for surface modification of silica nanoparticles to prepare better dispersion in nitrile rubber (NBR) and improve its interfacial interactions to silica nanoparticles . The results of X-ray photoelectron spectroscopy, thermogravimetric analysis, and Fourier transform infra-red spectroscopy demonstrated successful attachment of TEVS molecules on the surface of silica nanoparticles .


Physical And Chemical Properties Analysis

TEVS is a colorless liquid with a density of 0.903 g/cm^3 . It has a boiling point of 160–161 °C . The refractive index is 1.398 .

Scientific Research Applications

Enhancing Triboelectric Nanogenerators

TEVS has been utilized to improve the output power of triboelectric nanogenerators (TENGs). By embedding micro-capacitors and variable microcapacitors in polydimethylsiloxane (PDMS) and incorporating silver nanoparticles, researchers have significantly enhanced the electrical output of TENGs. This advancement opens up new possibilities for energy harvesting technologies (Xia et al., 2016).

Improving UV Aging Resistance of Bitumen

In the field of construction materials, TEVS-modified layered double hydroxides (TEVS-LDHs) have been applied to bitumen to improve its resistance to ultraviolet (UV) aging. This modification not only enhances the thermal stability of bitumen but also its rheological properties, making it a promising additive for more durable road surfaces (Zhang et al., 2016).

Synthesis of Polystyrene-graft-Silica Particles

Researchers have developed a novel method for synthesizing polystyrene-graft-silica particles using random copolymers based on TEVS and styrene. This approach has led to the creation of hybrid materials with potential applications in nanocomposites and other advanced materials (Agudelo et al., 2011).

Corrosion Protection

An environmentally friendly coating for corrosion protection of metals such as aluminum and copper in sodium chloride solutions has been developed using TEVS. This sol-gel coating provides superior corrosion resistance compared to other coatings, showcasing the potential of TEVS in protective applications (Li et al., 2008).

Bright Blue Fluorescence from Polysiloxanes

Unexpectedly, hyperbranched polysiloxanes synthesized from TEVS exhibited bright blue fluorescence under UV light. This discovery suggests new pathways for designing light-emitting materials without conventional chromophores, potentially useful in optical devices and sensors (Niu et al., 2016).

Safety And Hazards

TEVS is classified as a flammable liquid and vapor. It may cause serious eye irritation and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

TEVS has been used in the synthesis of alkoxysilyl-functionalized polysulfides (SPVs) with a tunable molecular structure via inverse vulcanization of vinyltriethoxysilane (VTES) with a copolymer of sulfur and styrene . This research provides the fundamentals for unraveling the coupling mechanism and guiding composite property regulation .

properties

IUPAC Name

ethenyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBOZPQNFPOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29434-25-1
Record name Silane, ethenyltriethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID3044463
Record name Ethenyl(triethoxy)silane
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Molecular Weight

190.31 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS]
Record name Silane, ethenyltriethoxy-
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Record name Vinyltriethoxysilane
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Vapor Pressure

2.28 [mmHg]
Record name Vinyltriethoxysilane
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Product Name

Vinyltriethoxysilane

CAS RN

78-08-0
Record name Vinyltriethoxysilane
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Record name Vinyltriethoxysilane
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Record name Silane, ethenyltriethoxy-
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Record name Ethenyl(triethoxy)silane
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Record name Triethoxy(vinyl)silane
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Record name VINYLTRIETHOXYSILANE
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Synthesis routes and methods

Procedure details

The reaction was carried out in accordance with the procedure of Comparative Example 2, except that the silane used was triethoxysilane and the reaction temperature was 150° C. The reaction was monitored by GPC and was completed in one hour. The major product formed was 1,2-bis(triethoxysilyl)ethane (72%), with vinyltriethoxysilane (25%) and tetraethoxysilane also being formed (3%). With a primary alkyl silane and at lower reaction temperatures, the undesired bis(silyl)ethane was the main reaction product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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